N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
Properties
CAS No. |
689265-90-5 |
|---|---|
Molecular Formula |
C24H28N4OS |
Molecular Weight |
420.58 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4OS/c1-16-6-8-17(9-7-16)15-26-23(29)19-12-10-18(11-13-19)14-25-22-20-4-2-3-5-21(20)27-24(30)28-22/h2-9,18-19H,10-15H2,1H3,(H,26,29)(H2,25,27,28,30) |
InChI Key |
YPFFKGCYPBUTRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₁S
- Molecular Weight : 329.46 g/mol
- CAS Number : Not specified in the results but can be derived from its chemical structure.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The thioxo group is known to interact with thiol-containing enzymes, potentially inhibiting their function.
- Interference with Cell Signaling Pathways : The compound may modulate pathways involved in apoptosis and cell proliferation, which is critical in cancer biology.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial activity.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound. For instance:
- Cytotoxicity Assays : In vitro tests have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HL-60 (leukemia), and MDA-MB-231 (breast cancer). The IC50 values for these assays ranged from 2.66 μM to 6.42 μM, indicating potent activity .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.31 |
| HL-60 (Leukemia) | 2.66 |
| MDA-MB-231 | 6.42 |
Antimicrobial Activity
Research indicates potential antimicrobial properties against resistant strains of pathogens. For example:
- In Vitro Studies : The compound exhibited significant inhibition of growth against Plasmodium falciparum, a malaria-causing parasite, suggesting its utility in treating malaria .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the effect of this compound on mice models implanted with human tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.
- Case Study on Antimalarial Activity :
Comparison with Similar Compounds
Research Findings and Trends
- Solubility vs. Substituents : Aliphatic chains (e.g., butyl) reduce solubility compared to aromatic substituents (e.g., 4-methylbenzyl), as seen in the butyl derivative’s low solubility .
- Synthetic Complexity : Cyclohexanecarboxamide derivatives generally require multi-step syntheses with moderate yields (50–60%), as demonstrated in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
